

(2,6-Dichlorobenzyl)methylamine hydrochloride

chemical properties

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Compound of Interest

Compound Name: (2,6-Dichlorobenzyl)methylamine
hydrochloride

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An In-Depth Technical Guide to the Chemical Properties of **(2,6-Dichlorobenzyl)methylamine Hydrochloride**

Authored by a Senior Application Scientist

Introduction

(2,6-Dichlorobenzyl)methylamine hydrochloride is a substituted benzylamine derivative that serves as a crucial intermediate in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors.^{[1][2]} Its structural motif, featuring a dichlorinated benzene ring, imparts specific steric and electronic properties that make it a valuable building block for designing biologically active molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base, N-(2,6-dichlorobenzyl)-N-methylamine, which has been investigated as an experimental anti-cancer drug candidate.^{[3][4]}

This guide provides a comprehensive overview of the core chemical properties of **(2,6-Dichlorobenzyl)methylamine hydrochloride**, tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, plausible synthetic pathways, analytical characterization techniques, stability considerations, and its role in medicinal chemistry. The insights provided herein are grounded in established chemical principles and aim to facilitate the effective utilization of this compound in research and development settings.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and formulation. **(2,6-Dichlorobenzyl)methylamine hydrochloride** is a white to off-white crystalline solid under standard conditions.[5] The key properties are summarized in the table below.

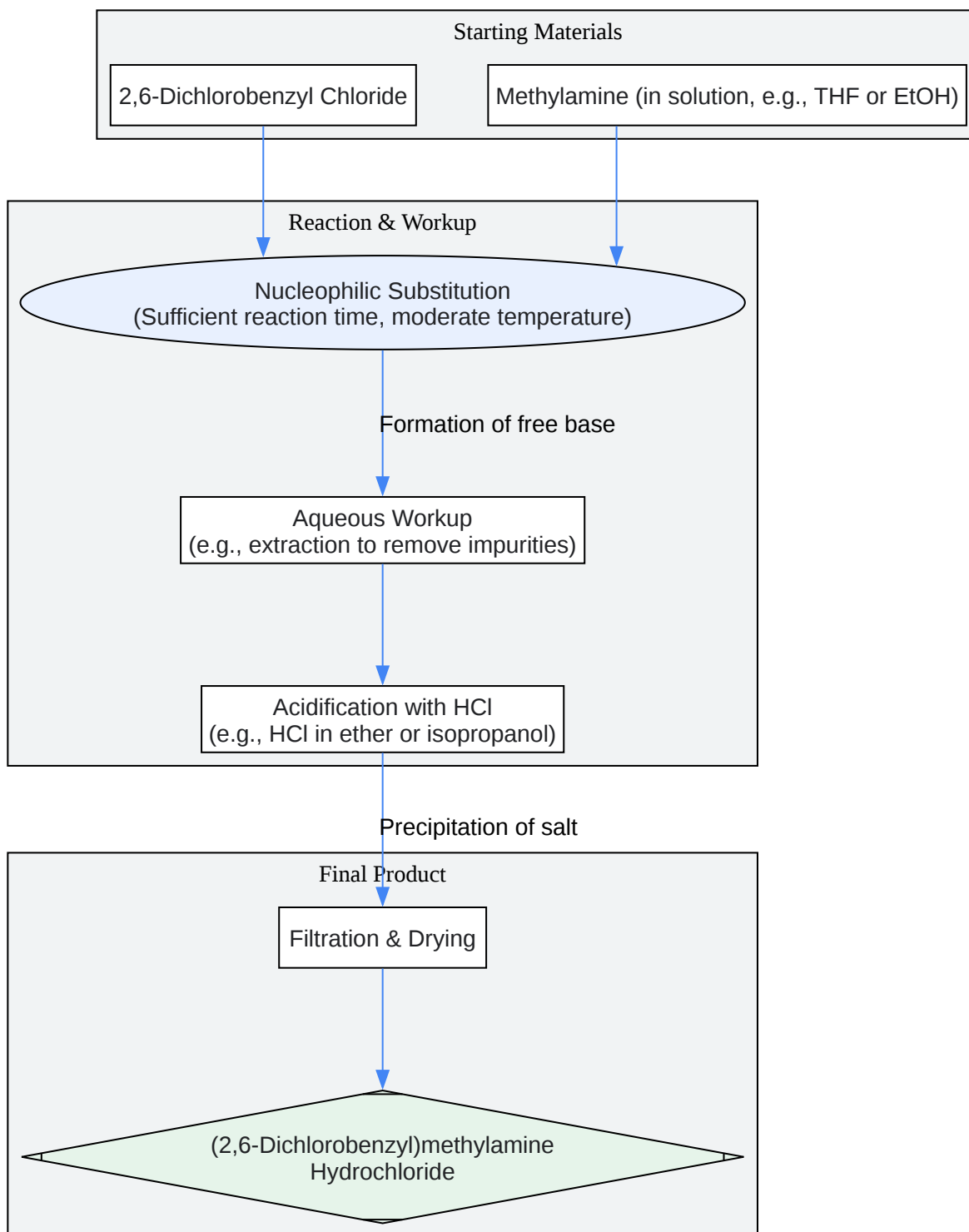
Property	Value	Source(s)
IUPAC Name	1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride	[6]
CAS Number	90389-15-4	[1]
Molecular Formula	C ₈ H ₁₀ Cl ₃ N	[6]
Molecular Weight	226.53 g/mol	[5][7]
Appearance	White to off-white solid	[5]
Melting Point	Data not available; related methylamine HCl melts at 226-228°C.[8][9]	
Solubility	Expected to be soluble in water and alcohols like ethanol, and insoluble in non-polar organic solvents such as ether and acetone, similar to other amine hydrochlorides.[8][9]	
Storage Temperature	Recommended 2-8°C or sealed at room temperature in a dry environment.[5][7]	

Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols are often proprietary, a chemically sound and common route for the synthesis of **(2,6-Dichlorobenzyl)methylamine hydrochloride** involves the nucleophilic substitution of a benzyl halide with methylamine, followed by salt formation. The primary starting materials would be 2,6-dichlorobenzyl chloride and methylamine.

The choice of 2,6-dichlorobenzyl chloride as a precursor is logical due to the high reactivity of the benzylic carbon, making it susceptible to nucleophilic attack by an amine.^{[10][11]} Methylamine, a primary amine, serves as the nucleophile to introduce the N-methyl group. The reaction is typically followed by treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Proposed Synthetic Workflow



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Caption: Proposed synthesis workflow for **(2,6-Dichlorobenzyl)methylamine hydrochloride**.

Experimental Protocol: Reductive Amination (Alternative Route)

An alternative and often higher-yielding laboratory-scale synthesis is reductive amination, which avoids the direct use of a benzyl halide.

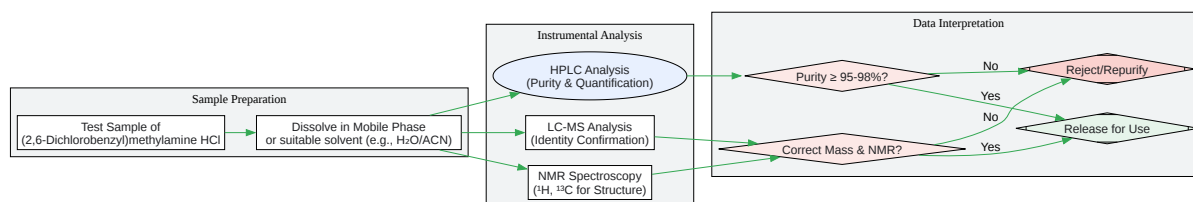
- **Reaction Setup:** To a solution of 2,6-dichlorobenzaldehyde (1 equivalent) in methanol, add methylamine (1.2 equivalents, typically as a solution in ethanol or THF).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress can be monitored by TLC or LC-MS.
- **Reduction:** Cool the reaction mixture to 0°C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH_4 , 1.5 equivalents), portion-wise to control the exothermic reaction. The causality here is that NaBH_4 is selective for the imine and will not reduce the aromatic ring.
- **Quenching and Workup:** After the reduction is complete (as monitored by TLC/LC-MS), carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- **Extraction:** Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Salt Formation:** Evaporate the solvent to yield the free base, N-(2,6-dichlorobenzyl)-N-methylamine, as an oil or solid.[3] Dissolve this residue in a minimal amount of a solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
- **Isolation:** Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final **(2,6-Dichlorobenzyl)methylamine hydrochloride** product.

Analytical Characterization

Ensuring the identity, purity, and quality of **(2,6-Dichlorobenzyl)methylamine hydrochloride** is paramount. A multi-technique approach is necessary for full characterization.

- **Chromatographic Methods:** High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment. Due to the polar and basic nature of the analyte, standard reversed-phase (RP) chromatography can be challenging.^[12] A mixed-mode column (combining reversed-phase and ion-exchange) or HILIC can provide better retention and peak shape.^[12] For detection, a UV detector set to ~210-220 nm (where the benzene ring absorbs) is suitable. For samples without a chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.^[12]
- **Mass Spectrometry (MS):** Coupled with LC or GC, MS provides definitive structural confirmation by determining the molecular weight of the free base (190.07 g/mol for $C_8H_9Cl_2N$).^[3] The fragmentation pattern can further validate the structure.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are indispensable for unambiguous structure elucidation. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene (CH_2) protons, and the N-methyl (CH_3) protons, with integrations corresponding to the number of protons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can confirm the presence of key functional groups. Expected peaks would include N-H stretches (as an ammonium salt), aromatic C-H and C=C stretches, and C-Cl stretches.

Typical Analytical Workflow



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Caption: A standard workflow for the analytical characterization of the final product.

Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity of **(2,6-Dichlorobenzyl)methylamine hydrochloride**.

- **Stability:** The hydrochloride salt is significantly more stable and less volatile than its corresponding free base. However, like many amine hydrochlorides, it is hygroscopic, meaning it can absorb moisture from the air.[4] This can affect its physical state and assay value over time. It is stable under recommended storage conditions.[13]
- **Storage Conditions:** To mitigate moisture absorption, the compound should be stored in a tightly sealed container in a dry and well-ventilated place.[7][9] For long-term storage, refrigeration at 2-8°C is often recommended.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids (which could displace HCl), and strong bases (which will convert it to the free amine).[13][14]

- Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.^[14] If significant dust is possible, respiratory protection should be used. Handle in a chemical fume hood.

Applications in Medicinal Chemistry and Drug Development

The utility of **(2,6-Dichlorobenzyl)methylamine hydrochloride** in drug development stems from the unique properties conferred by its structure.

- Steric Hindrance: The two chlorine atoms in the ortho positions of the benzyl ring provide significant steric bulk. This can be used strategically in drug design to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.
- Lipophilicity: The chlorine atoms also increase the lipophilicity of the benzyl moiety, which can enhance a drug candidate's ability to cross cell membranes and improve its pharmacokinetic profile.
- Metabolic Blocking: The 2,6-dichloro substitution pattern can act as a metabolic blocker. By sterically hindering access to the aromatic ring, it can prevent enzymatic hydroxylation, a common metabolic pathway that deactivates many drug compounds, thereby increasing the drug's half-life.
- Building Block: It serves as a key intermediate for introducing the 2,6-dichlorobenzyl group into a larger molecule. This moiety is found in various pharmacologically active compounds. The free base form, N-(2,6-Dichlorobenzyl)-N-methylamine, has been noted as an experimental anti-cancer drug candidate, highlighting the inherent biological potential of this structural class.^[3]

Conclusion

(2,6-Dichlorobenzyl)methylamine hydrochloride is a specialized chemical intermediate with significant value for pharmaceutical and scientific research. Its well-defined physicochemical properties, combined with its stable salt form, make it a reliable building block. A thorough understanding of its synthesis, analytical characterization, and handling requirements is

essential for its effective application. The strategic incorporation of its 2,6-dichlorobenzyl moiety allows medicinal chemists to modulate the steric, electronic, and pharmacokinetic properties of new chemical entities, underscoring its importance in the drug discovery and development pipeline.

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